2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
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Overview
Description
“2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines involves a practical two-step process. The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis
Imidazopyridines, the imidazole ring fused with the pyridine moiety, are divided into four groups depending on the position of nitrogen atoms. These structures of imidazopyridine are imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine, and imidazo[1,2-a]pyridine . Among these derivatives, imidazo[1,2-a]pyridine is the most important in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This reaction is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Scientific Research Applications
Melatonin Receptor Ligand
2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide, a derivative of imidazo[1,2-a]pyridine, has been researched for its potential as a melatonin receptor ligand. Studies have shown that certain imidazo[1,2-a]pyridines, including variants like 3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide, exhibit significant binding affinities for melatonin receptors, indicating potential applications in disorders related to melatonin receptor dysfunctions (El Kazzouli et al., 2011).
Antiulcer Agents
Imidazo[1,2-a]pyridine derivatives, like this compound, have been identified as novel antiulcer agents. They demonstrate gastric antisecretory and cytoprotective properties, which are not related to histamine (H2) receptor antagonism or prostaglandin analogues. This suggests their potential in developing new treatments for ulcerative conditions (Kaminski et al., 1985).
Fluorescent Probes for Mercury Ion Detection
Research has shown that certain imidazo[1,2-a]pyridine derivatives can act as efficient fluorescent probes for mercury ion detection. This application is significant for environmental monitoring and safety, where rapid and accurate detection of mercury levels is critical (Shao et al., 2011).
Imaging Probes for Peripheral Benzodiazepine Receptors
Imidazo[1,2-a]pyridine derivatives, including similar compounds to this compound, have been developed as imaging probes for peripheral benzodiazepine receptors. This application is particularly relevant in the field of nuclear medicine for diagnostic purposes (Katsifis et al., 2000).
Antitumor Activity
Recent studies have explored the antitumor activities of imidazo[1,2-a]pyridine derivatives, including those structurally similar to this compound. These compounds have shown promising results against various cancer cell lines, indicating potential applications in cancer therapy (Chena et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-12-17(21)19-14-8-4-3-7-13(14)15-11-20-10-6-5-9-16(20)18-15/h3-11H,2,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTHEJATOKEBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC=C1C2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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